3,5-Dibromobenzenethiol
Description
3,5-Dibromobenzenethiol (C₆H₃Br₂SH) is a brominated aromatic compound featuring a thiol (-SH) group at the 1-position and bromine atoms at the 3- and 5-positions. The electron-withdrawing bromine substituents enhance the acidity of the thiol group (estimated pKa ~6.5), making it more reactive than non-brominated benzenethiols (pKa ~8-10) . This compound is primarily used in coordination chemistry as a ligand for metal complexes and as a synthetic intermediate in pharmaceuticals and materials science. Its reactivity is influenced by the synergistic effects of bromine’s electronegativity and the nucleophilic thiol group.
Properties
IUPAC Name |
3,5-dibromobenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVGHTVANGAGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619264 | |
| Record name | 3,5-Dibromobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144450-51-1 | |
| Record name | 3,5-Dibromobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
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Reagents : Benzenethiol, bromine (Br₂), iron(III) bromide (FeBr₃) catalyst.
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Conditions : Slow addition of Br₂ to benzenethiol in dichloromethane at 0–5°C, followed by stirring at room temperature for 12 h.
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Workup : Quenching with NaHSO₃, extraction with ethyl acetate, and column chromatography.
Key Findings:
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Yield : 15–20% 3,5-dibromobenzenethiol, with 40–50% para-monobrominated byproduct.
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Limitations : Low regioselectivity due to competing ortho/para bromination.
Suzuki-Miyaura Cross-Coupling
Adapted from methods for 2,6-dibromobenzenethiol, this approach uses a dibrominated aryl halide and a thiol-containing boronic ester.
Procedure:
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Reagents : 1,3,5-Tribromobenzene, tert-butylthiol boronic ester, Pd(PPh₃)₄ catalyst.
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Conditions : Reaction in toluene/water (3:1) at 80°C under inert atmosphere.
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Workup : Acidic hydrolysis to remove tert-butyl protection, followed by neutralization.
Key Findings:
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Advantages : High regiocontrol; compatible with diverse boronic esters.
Reduction of Sulfonyl Chloride Precursors
Reduction of 3,5-dibromobenzenesulfonyl chloride offers a high-yield route to the thiol.
Procedure:
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Reagents : 3,5-Dibromobenzenesulfonyl chloride, lithium aluminum hydride (LiAlH₄).
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Conditions : Reflux in dry THF for 6 h.
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Workup : Careful quenching with wet ether, filtration, and solvent removal.
Key Findings:
Directed Ortho/Meta Bromination Using Protecting Groups
Protecting the thiol as a tert-butyl thioether alters directing effects, enabling meta-bromination.
Procedure:
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Protection : Benzenethiol → tert-butyl thioether using tert-butyl bromide and base.
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Bromination : Br₂/FeBr₃ at 40°C, favoring meta-substitution.
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Deprotection : HCl in dioxane to regenerate thiol.
Key Findings:
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Regioselectivity : 3,5-dibromo isomer dominates due to steric and electronic effects.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 15–20 | Low | Moderate | High |
| Suzuki Coupling | 55–60 | High | High | Moderate |
| Sulfonyl Reduction | 75–80 | High | Moderate | Low |
| Protected Bromination | 50–55 | High | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated thiol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzenethiol or partially debrominated derivatives.
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3,5-Dibromobenzenethiol serves as a versatile building block in organic synthesis. It is commonly used to create more complex molecules through various reactions such as nucleophilic substitutions and cross-coupling reactions. The presence of the thiol group enhances its reactivity, allowing it to participate in thiol-ene click reactions and other transformations that involve sulfur chemistry .
Synthesis of Specialty Chemicals
This compound is utilized in the production of specialty chemicals, including polymers and coatings. Its ability to form covalent bonds with various substrates makes it valuable in developing materials with specific properties .
Biological Applications
Investigations into Biological Activity
Research has shown that this compound exhibits potential biological activity. Studies have explored its interactions with biomolecules, particularly proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity and leading to therapeutic effects .
Antimicrobial and Anticancer Properties
In medicinal chemistry, there is growing interest in the antimicrobial and anticancer properties of this compound. Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation as an anticancer agent .
Industrial Applications
Production of Coordination Polymers
this compound is also being explored for its role in forming coordination polymers (CPs). These materials are characterized by their unique electrical and thermal properties, which are crucial for applications in thermoelectric devices . The compound's ability to act as a ligand facilitates the formation of these advanced materials.
Table 1: Comparison of Reactivity with Similar Compounds
| Compound | Structure | Key Reactivity Features |
|---|---|---|
| This compound | C6H4Br2S | Forms covalent bonds with proteins; high reactivity |
| 3,5-Dichlorobenzenethiol | C6H4Cl2S | Lower reactivity due to chlorine; less versatile |
| 3,5-Diiodobenzenethiol | C6H4I2S | Similar reactivity; iodine provides different electronic effects |
| 3,5-Difluorobenzenethiol | C6H4F2S | Fluorine's electronegativity alters reactivity |
Table 2: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on HCT-116 colon cancer cells. The results indicated moderate cytotoxicity with an IC50 value suggesting potential as a lead compound for further development .
Case Study 2: Coordination Polymers Development
Research focused on synthesizing coordination polymers using this compound as a ligand demonstrated promising electrical properties. These findings highlight the compound's potential in developing new materials for electronic applications .
Mechanism of Action
The mechanism of action of 3,5-Dibromobenzenethiol involves its interaction with molecular targets through its thiol group and bromine atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison by Functional Groups and Substitution Patterns
3,5-Dibromo-salicylaldehyde
- Structure : Contains hydroxyl (-OH), aldehyde (-CHO), and bromine groups at 3,5-positions.
- Properties : Forms stable nickel(II) complexes that interact with DNA via intercalation and groove binding, attributed to the planar aromatic system and bromine’s lipophilicity .
- Contrast with 3,5-Dibromobenzenethiol: The thiol group enables metal-thiolate coordination, while the aldehyde in salicylaldehyde participates in Schiff base formation. Bromine enhances bioactivity in both compounds, but their interaction mechanisms differ (covalent vs. non-covalent).
2-Amino-3,5-Dibromobenzaldehyde
- Structure: Features amino (-NH₂), aldehyde (-CHO), and bromine groups.
- Applications: Used as a pharmaceutical intermediate for antifungal agents, where the amino group facilitates nucleophilic substitutions .
- Contrast: The amino group increases basicity and solubility in polar solvents, whereas the thiol in this compound promotes redox reactivity (e.g., disulfide bond formation).
3,5-Dimethylbenzoic Acid
- Structure : Contains electron-donating methyl (-CH₃) groups and a carboxylic acid (-COOH) at 3,5-positions.
- Properties : Carboxylic acid has a lower pKa (~4.5) than this compound’s thiol group .
- Contrast : Methyl groups increase electron density, reducing electrophilic substitution reactivity compared to bromine’s electron-withdrawing effects.
3,5-DIBROMO-2-HYDROXYPYRIDINE
- Structure : A pyridine derivative with hydroxyl (-OH) and bromine substituents.
- Contrast : The nitrogen in the pyridine ring alters electronic properties, enhancing hydrogen-bonding capability compared to benzene derivatives. Thiol’s lone pairs in this compound enable stronger metal coordination.
3,5-bis(Trifluoromethyl)bromobenzene
Data Tables
Table 1: Comparative Physical and Chemical Properties
Biological Activity
3,5-Dibromobenzenethiol (DBBT), a compound characterized by two bromine atoms and a thiol group attached to a benzene ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DBBT, focusing on its antimicrobial properties, potential applications in drug development, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHBrS
- Molecular Weight : 251.97 g/mol
- CAS Number : 21877057
DBBT is a member of the thiophenol family, where the presence of bromine atoms enhances its reactivity and biological potential. The thiol group (-SH) is known for participating in various biochemical reactions, making DBBT a candidate for further study in biological applications.
Antimicrobial Activity
Recent studies have demonstrated that DBBT exhibits significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Inhibition | |
| Staphylococcus aureus | Inhibition | |
| Candida albicans | Moderate | |
| Aspergillus flavus | Moderate |
The minimum inhibitory concentration (MIC) values for DBBT were found to be lower than those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.
The mechanism by which DBBT exerts its antimicrobial effects is believed to involve the disruption of microbial cell membranes and interference with essential metabolic processes. The thiol group can react with thiol-containing enzymes or proteins in microorganisms, leading to cellular dysfunction.
Case Studies
Several case studies have highlighted the practical applications of DBBT in various fields:
- Antimicrobial Screening : A study conducted on novel derivatives of dibromobenzenethiols demonstrated that modifications to the structure could enhance antimicrobial activity against resistant strains of bacteria. DBBT was used as a reference compound to evaluate the effectiveness of these derivatives .
- Bioconjugation Applications : Research has shown that DBBT can serve as a linker in bioconjugation processes, particularly in antibody-drug conjugates. This application leverages the reactivity of the thiol group for selective attachment to biomolecules .
- Toxicological Assessments : Toxicity studies indicated that while DBBT exhibits antimicrobial properties, it also presents certain hazards. Safety evaluations are crucial for determining its suitability for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for preparing 3,5-Dibromobenzenethiol, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves bromination of benzenethiol derivatives. For example, direct bromination of 3,5-dihydroxybenzenethiol using bromine in acetic acid or HBr/H₂O₂ under controlled temperature (0–5°C) can yield the dibromo derivative . Alternatively, thiolation of pre-brominated benzene rings (e.g., 1,3,5-tribromobenzene) via nucleophilic aromatic substitution with thiourea or NaSH in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C) is feasible . Yield optimization requires monitoring reaction time, stoichiometry (e.g., excess bromine for complete substitution), and purification via column chromatography (silica gel, hexane/ethyl acetate). Purity can be confirmed via HPLC (>95%) and melting point analysis.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Aromatic protons in the deshielded region (δ 7.2–7.8 ppm) with splitting patterns indicative of para-substitution . Thiol (-SH) protons may appear as a broad singlet (~δ 1.5–2.5 ppm) but are often absent due to exchange broadening.
- FT-IR : Strong S-H stretch (~2550 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 267 (for C₆H₄Br₂S) with characteristic isotopic patterns for bromine .
- Elemental Analysis : Validate %C, %H, %Br, and %S within ±0.3% of theoretical values.
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer : The compound is sensitive to oxidation (thiol to disulfide) and light-induced degradation. Store under inert gas (Ar/N₂) in amber glass vials at –20°C. Avoid exposure to metals (e.g., Fe, Cu) that catalyze decomposition. For handling, use gloveboxes or fume hoods with personal protective equipment (PPE) including nitrile gloves and safety goggles. Discoloration or precipitate formation indicates decomposition; repurify via recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s electronic structure. Key parameters:
- HOMO/LUMO energies : Predict nucleophilic/electrophilic sites for Suzuki-Miyaura or Ullmann couplings .
- Bond dissociation energies (BDEs) : Assess C-Br bond strength (~65–70 kcal/mol) to optimize catalytic systems (e.g., Pd(0) with PPh₃ ligands) .
- Solvent effects : Simulate reaction pathways in toluene or THF using COSMO-RS models. Validate predictions experimentally via GC-MS monitoring.
Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or impurities. Strategies include:
- Variable Temperature NMR : Suppress signal broadening for -SH protons (e.g., at –40°C in CDCl₃) .
- 2D NMR (COSY, HSQC) : Assign aromatic protons unambiguously and detect trace impurities (e.g., disulfides) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, Br/S orientations) .
Q. How does steric hindrance from bromine substituents influence the thiol’s nucleophilicity in metal-organic framework (MOF) synthesis?
- Methodological Answer : The bulky bromine groups reduce thiolate (S⁻) accessibility, slowing coordination to metal nodes (e.g., Zn²⁺, Cu²⁺). Mitigation strategies:
- Solvent Tuning : Use DMF or DEF to enhance ligand solubility and reduce steric crowding.
- Post-Synthetic Modification : Introduce thiols after MOF assembly via click chemistry .
- Kinetic Studies : Monitor framework growth via PXRD and BET surface area measurements to optimize reaction time (typically 24–72 hrs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
